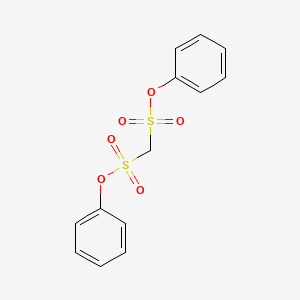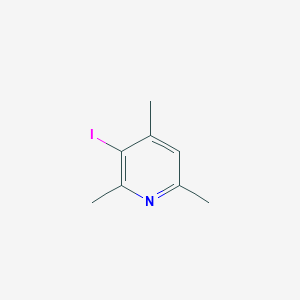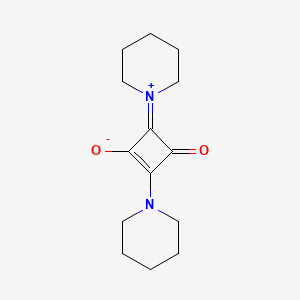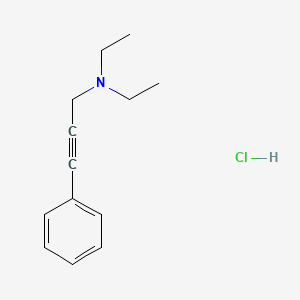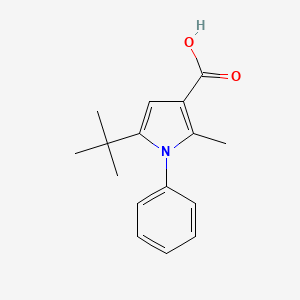
5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid
Vue d'ensemble
Description
5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid is a chemical compound with the molecular formula C16H19NO2 . It is also known by its CAS number 306936-16-3 .
Molecular Structure Analysis
The molecular structure of 5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid consists of 16 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 257.33 g/mol.Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
The tert-butyl group in this compound plays a crucial role in organic synthesis. Its unique reactivity pattern stems from its crowded structure. Researchers have harnessed this simple hydrocarbon moiety for various chemical transformations, such as functional group modifications, cyclizations, and ring-forming reactions. The tert-butyl group’s steric hindrance influences reaction pathways, making it a valuable tool in synthetic chemistry .
Biological Relevance and Biosynthetic Pathways
Nature also employs the tert-butyl group in biosynthetic processes. For instance, certain natural products contain this motif, highlighting its importance. Researchers study its role in biosynthetic pathways to understand how living organisms create complex molecules. By investigating enzymes that incorporate tert-butyl-containing fragments, scientists gain insights into natural product biosynthesis and potential applications .
Biodegradation Studies
The tert-butyl group’s fate in the environment is another area of interest. Researchers explore its biodegradation pathways, considering microbial enzymes that break down tert-butyl-containing compounds. Understanding these processes aids in environmental risk assessment and waste management. Additionally, it informs the design of more sustainable chemicals and materials .
Biocatalysis and Enzymatic Reactions
Enzymes are powerful catalysts, and the tert-butyl group can influence their activity. Scientists investigate its impact on biocatalytic processes, such as enzymatic transformations or chemoenzymatic syntheses. By incorporating tert-butyl-containing substrates, researchers aim to develop efficient and selective enzymatic reactions for various applications .
Pharmaceutical Intermediates
“5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid” serves as an intermediate in the synthesis of pharmaceutical compounds. For example, it plays a crucial role in the production of ceftolozane, an antibiotic used to treat bacterial infections. The tert-butyl group’s presence influences the compound’s pharmacological properties and stability .
Scaffold for Biologically Active Molecules
Researchers explore derivatives of this pyrrole carboxylic acid as scaffolds for designing biologically active molecules. By modifying the tert-butyl group or attaching other functional groups, they create libraries of compounds for drug discovery. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Propriétés
IUPAC Name |
5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-13(15(18)19)10-14(16(2,3)4)17(11)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBUGVWPXSFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370879 | |
| Record name | 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-16-3 | |
| Record name | 5-(1,1-Dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



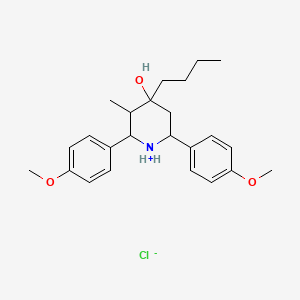
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)
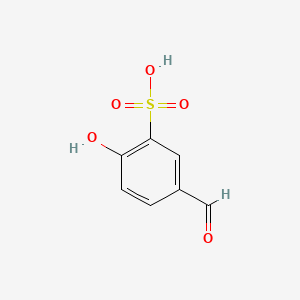
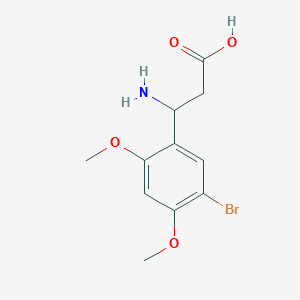
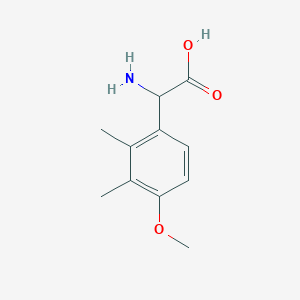

![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B1654958.png)
![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
